molecular formula C24H17FN4O3 B11458981 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11458981
M. Wt: 428.4 g/mol
InChI Key: RUHZTMABHBRVPG-UHFFFAOYSA-N
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Description

“7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a complex structure with multiple fused rings, including pyrazolo, pyrido, and pyrimidin moieties, along with a benzodioxin and fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of each ring system and their subsequent fusion. Common synthetic routes may include:

    Formation of the Pyrazolo Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Formation of the Pyrido Ring: This may involve condensation reactions using pyridine derivatives.

    Formation of the Pyrimidin Ring: This can be synthesized through reactions involving amidines and β-dicarbonyl compounds.

    Fusion of Ring Systems: The individual ring systems are then fused together through various cyclization and condensation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions may target the pyrimidin ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
  • 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Uniqueness

The uniqueness of “7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, for example, can enhance its lipophilicity and metabolic stability compared to its chloro or bromo analogs.

Properties

Molecular Formula

C24H17FN4O3

Molecular Weight

428.4 g/mol

IUPAC Name

11-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C24H17FN4O3/c1-14-22(15-2-4-16(25)5-3-15)23-26-13-18-19(29(23)27-14)8-9-28(24(18)30)17-6-7-20-21(12-17)32-11-10-31-20/h2-9,12-13H,10-11H2,1H3

InChI Key

RUHZTMABHBRVPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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